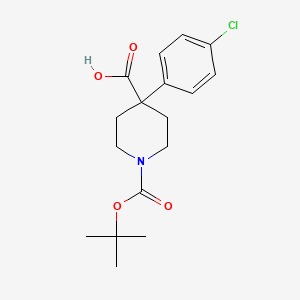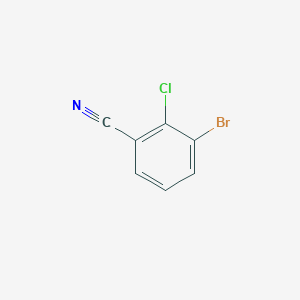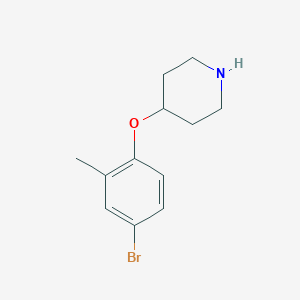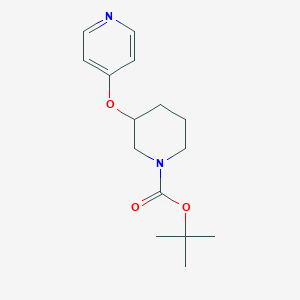
6-(Tert-butyl)pyridin-3-amine
Vue d'ensemble
Description
The compound 6-(Tert-butyl)pyridin-3-amine is a pyridine derivative that is of interest in various chemical syntheses and applications. The tert-butyl group attached to the pyridine ring can influence the physical and chemical properties of the molecule, making it a valuable target for synthesis and study in the context of organic chemistry and materials science.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, the synthesis of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines involves condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could potentially be adapted for the synthesis of this compound . Additionally, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its Schiff base compounds provides insight into the synthesis of complex pyridine derivatives that may share synthetic pathways with this compound .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using various spectroscopic methods, as well as X-ray crystallography. For example, the molecular structure of a related N-oxide pyridine derivative was determined by single-crystal X-ray diffraction methods . Similarly, the crystal and molecular structure of a thieno[2,3-c]pyridine derivative was characterized, revealing intramolecular hydrogen bonding . These techniques could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. The regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been reported, which is a method that could potentially be used to synthesize 3-substituted 4-tert-butylpyridine derivatives, including this compound . Moreover, the metalation of pyridine derivatives with dimethylzinc and subsequent carbon-carbon coupling reactions has been explored, which could provide insights into the reactivity of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can affect the solubility, boiling point, and stability of the compound . The coordination chemistry with metals, as seen in the study of lanthanide coordination properties of pyridine derivatives, can also provide information on the binding properties of this compound . Additionally, the thermal properties and stability of pyridine derivatives can be assessed through thermal analyses, as demonstrated in the synthesis and characterization of thieno[2,3-c]pyridine derivatives .
Applications De Recherche Scientifique
Développement d'antifongiques
6-(Tert-butyl)pyridin-3-amine : les dérivés ont montré des résultats prometteurs comme agents antifongiques. Une étude a mis en évidence l'efficacité d'un dérivé, Probe II, contre les Candida spp. multirésistantes . Ce composé a montré une activité antifongique puissante, avec des concentrations minimales inhibitrices allant de 4 à 16 µg/mL. Il a également inhibé la formation de l'ergostérol, un composant clé des membranes cellulaires fongiques, suggérant son potentiel en tant que nouveau médicament antifongique.
Conception médicamenteuse computationnelle
La même étude a utilisé la modélisation moléculaire et la dynamique in silico pour prédire l'interaction de Probe II avec les protéines fongiques . Cette approche est cruciale pour la conception rationnelle de nouveaux médicaments, permettant aux chercheurs de simuler et d'optimiser les interactions au niveau moléculaire avant de synthétiser des composés.
Analyse ADMET
ADMET : (Absorption, Distribution, Métabolisme, Excrétion et Toxicité) l'analyse est essentielle pour prédire le profil de sécurité des nouveaux médicaments. Le dérivé Probe II a subi une analyse ADMET pour évaluer sa toxicité potentielle, ce qui est une procédure standard dans le développement de médicaments .
Inhibition de la biosynthèse de l'ergostérol
L'inhibition de la biosynthèse de l'ergostérol est une approche ciblée pour lutter contre les infections fongiques. Probe II s'est avéré inhiber complètement la formation d'ergostérol dans les cellules de levure à des concentrations deux fois supérieures à la concentration minimale inhibitrice, démontrant son action spécifique contre une voie métabolique fongique critique .
Résistance aux médicaments azolés
L'essor de la résistance aux médicaments azolés, tels que le fluconazole et l'itraconazole, pose un défi majeur dans le traitement des infections fongiques. L'étude des dérivés de la This compound offre une voie pour développer de nouveaux antifongiques capables de surmonter cette résistance .
Traitement potentiel de la leucémie aiguë lymphoblastique
Bien que non directement lié à la This compound, des composés hétérocycliques apparentés ont été désignés comme médicaments orphelins pour le traitement de la leucémie aiguë lymphoblastique dans l'Union européenne . Cela met en évidence le potentiel plus large de ces composés dans les applications thérapeutiques.
Synthèse de composés hétérocycliques
La synthèse de composés hétérocycliques comme la This compound est cruciale pour le développement de nouveaux produits pharmaceutiques. Ces composés servent souvent de blocs de construction pour les médicaments ciblant un large éventail d'activités biologiques .
Profilage de l'activité biologique
Les activités biologiques diverses des composés hétérocycliques, y compris les dérivés de la This compound, en font des outils précieux pour le profilage contre diverses cibles biologiques. Cela peut conduire à la découverte de nouveaux agents thérapeutiques pour les maladies qui manquent actuellement de traitements efficaces .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 6-(Tert-butyl)pyridin-3-amine, also referred to as Probe II, is the Sterol 14-alpha demethylase (CYP51) protein found in Candida species . This protein plays a crucial role in the ergosterol biosynthesis pathway, which is vital for maintaining the integrity and fluidity of the fungal cell membrane .
Mode of Action
Probe II interacts with its target, CYP51, by binding to it . This binding inhibits the formation of ergosterol, a key component of the fungal cell membrane . The inhibition of ergosterol biosynthesis disrupts the cell membrane’s structure and function, leading to the death of the fungal cells .
Biochemical Pathways
The interaction of Probe II with CYP51 affects the ergosterol biosynthesis pathway . Ergosterol is analogous to cholesterol in human cells and is crucial for maintaining the fungal cell membrane’s fluidity and integrity . By inhibiting the formation of ergosterol, Probe II disrupts the cell membrane, leading to cell death .
Pharmacokinetics
The pharmacokinetic properties of Probe II, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been analyzed . The compound exhibits high gastrointestinal absorption and is BBB permeant . The admet analysis suggests that probe ii could be moderately toxic to humans .
Result of Action
Probe II exhibits potent antifungal activity against Candida species, including several multidrug-resistant strains . It inhibits the formation of yeast to mold and ergosterol formation . The minimum inhibitory concentration ranges from 4 to 16 µg/mL, and the minimum fungicidal concentration is in the range of 4‒32 µg/mL . These concentrations are enough to eliminate Candida species .
Propriétés
IUPAC Name |
6-tert-butylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIXMWFCKMCQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291156 | |
| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39919-70-5 | |
| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)


![2-(Azidomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1292739.png)







